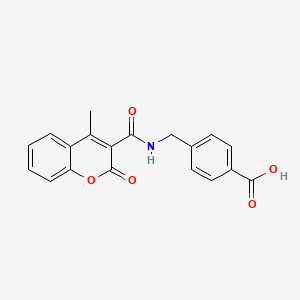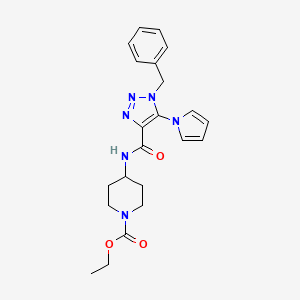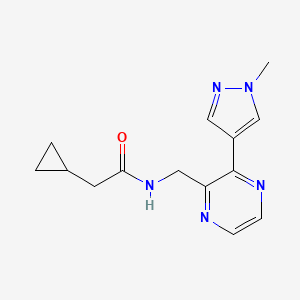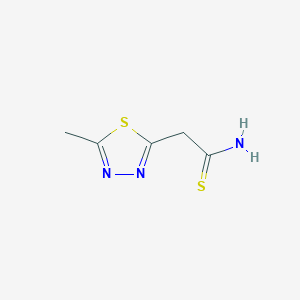
4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid, also known as Coumarin-3-carboxylic acid, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research has focused on synthesizing and analyzing the structural and conformational properties of chromene derivatives. For instance, Ciolkowski et al. (2009) studied the synthesis, structural, and conformational aspects of chromane derivatives, which are closely related to the chromene family. They confirmed the structures of the resultant compounds through IR, NMR spectroscopy, mass spectrometry, and elemental analysis, providing insights into their conformational behaviors in solutions Ciolkowski et al., 2009.
Hybrid Compounds Synthesis
The synthesis of hybrid compounds based on chromene structures has been explored for developing new materials with potential pharmacophoric applications. Ivanova et al. (2019) synthesized hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, highlighting the versatility of chromene derivatives in creating new chemical entities with desirable properties Ivanova et al., 2019.
Photoinduced Polymerization
Chromene derivatives have been investigated for their role in photoinduced free-radical polymerizations. A study by Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids in conjunction with chromene derivatives as electron donors in photoinduced free-radical polymerizations. This research underscores the potential of chromene derivatives in polymer science, particularly in initiating polymerization through photoinduced electron transfer Wrzyszczyński et al., 2000.
Antibacterial Activities
The antibacterial activities of chromene derivatives have been a subject of interest. Novel organotin(IV) complexes derived from 4-(diethylamino)benzoic acid, closely related to chromene structures, have been synthesized and screened for their in vitro antibacterial activity. This research indicates the potential application of chromene derivatives in developing new antibacterial agents Yip-Foo Win et al., 2010.
Photophysical Properties
Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including chromene derivatives, have been synthesized and their crystal structures and photophysical properties studied. Such research highlights the use of chromene derivatives in creating materials with unique optical properties, which could have applications in optoelectronics and photonics Sivakumar et al., 2011.
Propriétés
IUPAC Name |
4-[[(4-methyl-2-oxochromene-3-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-14-4-2-3-5-15(14)25-19(24)16(11)17(21)20-10-12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSGVIFVZGRSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)




![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2732256.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2732258.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2732260.png)
![4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole](/img/structure/B2732261.png)


![[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2732267.png)